Boc-Nva-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Building Block:

- Boc-Nva-OH functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the amino group (N-terminus) of the molecule during peptide chain assembly. This protection ensures the formation of the desired peptide sequence [].

- Nva (Norvaline) refers to the amino acid L-norvaline. The presence of L-norvaline introduces a four-carbon aliphatic side chain into the peptide structure. Researchers can strategically incorporate Boc-Nva-OH to introduce specific functionalities or alter the peptide's conformation [].

Solid-Phase Peptide Synthesis (SPPS):

- Boc-Nva-OH is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides in a laboratory setting.

- During SPPS, the C-terminus of the growing peptide chain remains attached to a solid support while amino acid building blocks, like Boc-Nva-OH, are incorporated one by one in a specific order. The "Boc" protecting group allows for the controlled addition of each amino acid while preventing unwanted side reactions [].

Research on Peptide Properties:

- Scientists utilize Boc-Nva-OH to synthesize peptides with specific functionalities for research purposes. The incorporation of Nva can influence the peptide's properties, such as binding affinity to target molecules, stability, and overall conformation. By studying these modified peptides, researchers gain insights into protein-protein interactions and develop potential drug candidates [].

Boc-Nva-OH, also known as N-alpha-t-Butyloxycarbonyl-L-norvaline, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an L-norvaline (Nva) amino acid with a protecting group, Boc (tert-Butyloxycarbonyl), attached to its N-terminus []. This protecting group helps control the reactivity of the amino group during peptide chain assembly [].

The significance of Boc-Nva-OH lies in its ability to incorporate the uncommon amino acid L-norvaline into peptides. L-norvaline possesses a branched side chain, which can introduce unique structural features and potentially alter the biological properties of the resulting peptide [].

Molecular Structure Analysis

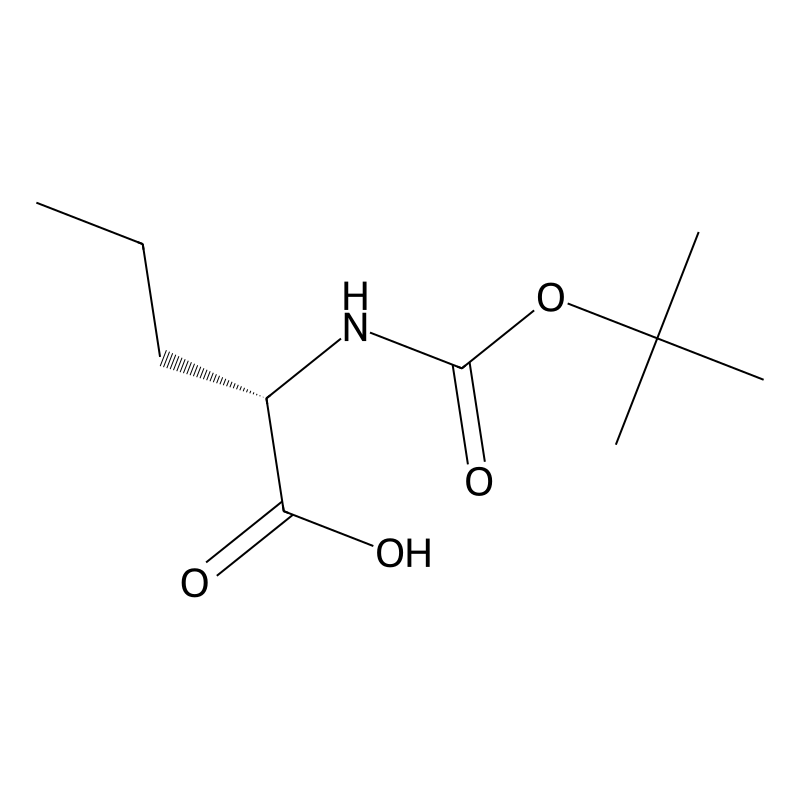

Boc-Nva-OH has the following molecular structure:

Key features of the structure include:

- A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other.

- An L-norvaline side chain attached to the alpha carbon (the carbon next to the amino group). This side chain consists of a four-carbon chain with a methyl group (CH3) on the second carbon.

- A Boc protecting group (C(CH3)3OCO-) attached to the N-terminus of the amino group. This bulky group prevents the amino group from participating in unwanted reactions during peptide synthesis [].

Chemical Reactions Analysis

Synthesis

Deprotection

A crucial reaction in peptide synthesis is the removal of the Boc protecting group to reveal a free amino group for peptide bond formation. This deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) [].

Peptide bond formation

The deprotected Boc-Nva-OH can react with another amino acid or peptide fragment to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the bond formation between the carboxylic acid group of Boc-Nva-OH and the free amino group of the other component [].

Boc-Nva-OH + H-X-AA – (deprotection) → H-Nva-X-AA

(H-X-AA represents another amino acid or peptide fragment)

Boc-Nva-OH + H-X-AA + DCC → H-Nva-X-AA + Dicyclohexylurea

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-Nva-OH might not be readily available due to its use as a building block rather than an end product. However, based on its structure, it is expected to be a white crystalline solid soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in water [].

- Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, resulting in the formation of the free amine.

- Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.

- Deprotection Reactions: The Boc group can be selectively removed to yield the free amino acid, allowing further functionalization or incorporation into larger peptide structures.

Boc-Nva-OH is primarily utilized in scientific research and has significant biological implications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides, which are crucial for studying protein structure and function.

- Therapeutic Development: The compound is used in developing peptide-based inhibitors and probes that investigate enzyme activity and protein interactions, which are essential in drug discovery .

- Research

The synthesis of Boc-Nva-OH typically involves protecting the amino group of norvaline. The standard method includes:

- Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction yields Boc-Nva-OH while protecting the amino group from unwanted reactions during subsequent steps .

- Purification: After synthesis, Boc-Nva-OH can be purified through recrystallization or chromatography to achieve high purity suitable for research applications.

Boc-Nva-OH finds extensive use across various fields:

- Chemical Research: It is a key reagent in peptide synthesis, facilitating studies on protein interactions and structure-function relationships.

- Pharmaceutical Industry: The compound is instrumental in developing therapeutic peptides and peptidomimetics, which are vital for treating various diseases .

- Industrial

Studies involving Boc-Nva-OH often focus on its interactions within peptide chains or with biological targets. For example:

- Enzyme Inhibition: Researchers have utilized Boc-Nva-OH derivatives to create inhibitors that target specific enzymes, aiding in understanding metabolic pathways and potential therapeutic interventions .

- Protein Folding Studies: By incorporating Boc-Nva-OH into peptide sequences, scientists can investigate how different residues affect protein folding and stability under various conditions .

Boc-Nva-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-D-Alanine | A derivative of alanine used in peptide synthesis. | Simpler structure compared to norvaline. |

| Boc-D-Phenylalanine | A derivative of phenylalanine utilized in synthesizing complex peptides. | Contains an aromatic ring, affecting hydrophobicity. |

| Boc-D-Valine | A derivative of valine commonly used in peptide synthesis. | Valine's branched structure influences peptide conformation. |

| Boc-D-Azido-Nva | A derivative featuring an azido group for "click chemistry." | Enables bioorthogonal reactions not available with Boc-Nva-OH. |

Uniqueness: The incorporation of norvaline into peptides synthesized from Boc-Nva-OH imparts distinct properties compared to those containing other amino acids. Norvaline's unique side chain affects the structural and functional characteristics of resulting peptides, making it valuable for specific biochemical applications .

Molecular Structure and Formula

tert-Butoxycarbonyl-norvaline hydroxide, commonly known as Boc-Nva-OH, possesses the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol [1] [2] [3]. The compound represents a protected derivative of norvaline, where the amino group is masked with a tert-butoxycarbonyl protecting group [1]. The structural framework consists of a pentanoic acid backbone with an amino group at the alpha position, protected by the bulky tert-butoxycarbonyl moiety [4] [5].

The Chemical Abstracts Service registry number for Boc-Nva-OH is 53308-95-5, with the MDL number MFCD00037268 [1] [2]. The compound's structure features a linear five-carbon chain terminated by a carboxylic acid group, with the protected amino functionality positioned at the second carbon atom [4] [5]. The tert-butoxycarbonyl group provides steric hindrance and chemical protection to the amino functionality during synthetic procedures [6] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ [1] |

| Molecular Weight | 217.26 g/mol [1] |

| CAS Number | 53308-95-5 [1] |

| MDL Number | MFCD00037268 [1] |

Physical Properties

Melting Point and Solubility

Boc-Nva-OH exhibits a melting point range of 43-47°C, indicating relatively low thermal stability compared to many organic compounds [1]. The compound demonstrates a predicted boiling point of 357.82°C, though this represents an estimated value rather than experimentally determined data [1]. The density of the compound is calculated to be approximately 1.1518 g/cm³ [1].

Regarding solubility characteristics, Boc-Nva-OH shows solubility in dimethyl sulfoxide and organic solvents commonly used in peptide synthesis [8]. The compound's solubility profile is influenced by both the hydrophobic tert-butyl group and the polar carboxylic acid functionality [8]. The refractive index is estimated at 1.4500, providing insight into the compound's optical density properties [1].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 43-47°C | [1] |

| Boiling Point (estimated) | 357.82°C | [1] |

| Density (estimated) | 1.1518 g/cm³ | [1] |

| Refractive Index (estimated) | 1.4500 | [1] |

Specific Rotation and Chirality

The optical activity of Boc-Nva-OH varies depending on the stereochemical configuration present [9] [10]. For the L-isomer configuration, the specific rotation has been reported as -14.0 to -17.0 degrees when measured at 20°C using the sodium D-line, with a concentration of 1 g/100 mL in methanol [9]. This levorotatory behavior indicates that the L-form rotates plane-polarized light in a counterclockwise direction [10] [11].

The measurement of specific rotation follows the standard formula where the observed rotation is normalized for path length and concentration [10] [11]. The chirality of Boc-Nva-OH arises from the presence of an asymmetric carbon atom at the alpha position, which creates two possible enantiomeric forms [4] [5]. The magnitude of optical rotation provides valuable information for determining enantiomeric purity and confirming stereochemical identity [10] [11].

| Stereoisomer | Specific Rotation | Conditions |

|---|---|---|

| L-Isomer | -14.0 to -17.0° | [α]₂₀/D (c=1, MeOH) [9] |

Stereochemistry and Isomers

L-Isomer Characteristics

The L-isomer of Boc-Nva-OH corresponds to the (S)-configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules [15] [5]. This enantiomer exhibits levorotatory optical activity with a specific rotation of -14.0 to -17.0 degrees under standard measurement conditions [9]. The L-form represents the naturally occurring stereochemical configuration found in biological systems, although norvaline itself is not a proteinogenic amino acid [4] [16].

The L-isomer demonstrates specific binding characteristics with certain enzymes and biological targets due to its stereochemical arrangement [16]. The melting point for highly pure L-Boc-norvaline ranges from 64.0 to 69.0°C, indicating enhanced thermal stability compared to racemic mixtures [9]. High-performance liquid chromatography analysis typically shows minimum purity levels of 96.0 area percent for pharmaceutical-grade L-isomer preparations [9].

D-Isomer Characteristics

The D-isomer of Boc-Nva-OH possesses the (R)-configuration at the alpha carbon and exhibits dextrorotatory optical activity [8] . The CAS number for the D-isomer is 57521-85-4, distinguishing it from the L-form [8]. The D-configuration provides resistance to enzymatic degradation in biological systems, making it valuable for designing stable peptide analogs .

The molecular weight remains identical at 217.27 g/mol for both enantiomers, while the optical rotation shows equal magnitude but opposite sign compared to the L-isomer [8]. The D-isomer maintains solubility in dimethyl sulfoxide and requires similar storage conditions at -20°C for optimal stability [8]. The stereochemical arrangement of the D-form influences peptide conformation when incorporated into larger molecular structures .

| Isomer | Configuration | CAS Number | Optical Rotation |

|---|---|---|---|

| L-Isomer | (S) | 53308-95-5 [1] | -14.0 to -17.0° [9] |

| D-Isomer | (R) | 57521-85-4 [8] | Dextrorotatory |

Stereochemical Purity Considerations

Stereochemical purity assessment for Boc-Nva-OH requires sophisticated analytical techniques to distinguish between enantiomers [9]. High-performance liquid chromatography with chiral stationary phases provides the most reliable method for determining enantiomeric excess [9]. Commercial preparations typically specify minimum purity levels of 98.0% by titrimetric analysis for the protected amino acid [9].

The presence of opposite enantiomers can significantly impact the biological activity and synthetic utility of the compound . Enantiomeric impurities may arise during synthesis or storage under suboptimal conditions [9]. Quality control procedures must include both chemical purity assessment and stereochemical analysis to ensure consistent performance in peptide synthesis applications [9].

Specific rotation measurements serve as a rapid screening method for gross stereochemical contamination, though high-resolution analytical techniques are required for precise quantification [9] [10]. The maintenance of stereochemical integrity throughout storage and handling procedures requires careful attention to temperature control and protection from racemization conditions [9].

Spectroscopic Properties

NMR Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-Nva-OH characterization [18] [19]. Proton NMR spectra typically show characteristic signals for the tert-butyl group appearing as a singlet around 1.50 ppm, representing the nine equivalent methyl protons [18]. The alpha proton appears as a multiplet in the region of 4.2-4.8 ppm, with coupling patterns dependent on the stereochemical environment [18].

Carbon-13 NMR spectroscopy reveals distinct signals for the carbonyl carbons of both the carboxylic acid and carbamate functionalities [18] [19]. The tert-butyl carbons produce characteristic peaks around 28.4 ppm for the methyl groups and approximately 80.6 ppm for the quaternary carbon [18]. The carboxylic acid carbonyl typically appears around 170-175 ppm, while the carbamate carbonyl resonates near 155 ppm [18].

The alkyl chain carbons of the norvaline backbone show distinct chemical shifts in the 20-40 ppm region, with specific values dependent on the substitution pattern and electronic environment [18] [19]. High-resolution NMR techniques provide definitive structural confirmation and can detect minor impurities or degradation products [19].

IR Spectroscopy Characteristics

Infrared spectroscopy of Boc-Nva-OH reveals characteristic absorption bands that confirm functional group presence and molecular structure [20] [21]. The carboxylic acid functionality produces a broad absorption band in the 3200-3600 cm⁻¹ region due to hydroxyl stretching vibrations [20]. The carbamate nitrogen-hydrogen bond generates absorption around 3300-3500 cm⁻¹, appearing as a medium-intensity band [21].

Carbonyl stretching vibrations appear as strong absorptions in the 1600-1750 cm⁻¹ region, with the carboxylic acid carbonyl typically observed around 1700-1720 cm⁻¹ [21]. The carbamate carbonyl produces a distinct peak near 1650-1680 cm⁻¹, allowing differentiation between the two carbonyl functionalities [21]. Alkyl carbon-hydrogen stretching vibrations appear below 3000 cm⁻¹, consistent with saturated hydrocarbon chains [21].

The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific molecular framework [20] [21]. Bending vibrations of the hydroxyl group typically appear in the 1200-1000 cm⁻¹ region, though these may overlap with other skeletal vibrations [20].

Mass Spectrometry Profile

Mass spectrometry analysis of Boc-Nva-OH provides molecular weight confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 217, corresponding to the molecular weight of the intact compound [1]. Under electron impact ionization conditions, characteristic fragmentation occurs through loss of the tert-butyl group, producing a significant peak at m/z 161 [22].

Further fragmentation may involve loss of carbon dioxide from the carboxylic acid group, generating peaks at lower mass-to-charge ratios [22]. The tert-butyl cation at m/z 57 represents a common fragment ion observed in compounds containing tert-butyl groups [22]. High-resolution mass spectrometry techniques can provide accurate mass measurements for elemental composition confirmation [22].

Electrospray ionization mass spectrometry produces different fragmentation patterns compared to electron impact methods, often showing protonated molecular ions at m/z 218 [22]. The choice of ionization method depends on the analytical requirements and the need for specific structural information [22]. Tandem mass spectrometry techniques can provide detailed fragmentation pathways for complete structural elucidation [22].

| Spectroscopic Method | Key Characteristics |

|---|---|

| ¹H NMR | tert-Butyl singlet at 1.50 ppm [18] |

| ¹³C NMR | Carbonyl signals at 155 and 170 ppm [18] |

| IR | Carbonyl stretches at 1650-1720 cm⁻¹ [21] |

| MS | Molecular ion at m/z 217 [1] |

Industrial Production Approaches

Industrial production of Boc-Nva-OH follows established synthetic principles but operates on significantly larger scales with enhanced process control and automation. The industrial synthesis typically employs continuous flow reactors and automated systems to ensure consistent product quality and high throughput .

The primary industrial approach involves the protection of norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. Industrial facilities utilize bulk quantities of these reagents, with typical batch sizes ranging from 10 to 100 kilograms . The process incorporates precise temperature control systems, automated reagent addition, and real-time monitoring to maintain optimal reaction conditions.

Large-scale production facilities often employ multistage reactor systems where norvaline is first dissolved in an appropriate solvent system, followed by controlled addition of the base and subsequent introduction of di-tert-butyl dicarbonate. Temperature control is maintained through heat exchangers and automated cooling systems to prevent thermal degradation of the product .

Quality control in industrial production involves continuous monitoring of reaction parameters including pH, temperature, and reagent concentrations. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for real-time quality assessment throughout the production process .

Laboratory-Scale Synthesis Routes

Multi-step Reaction Processes

The norvaline synthesis pathway employs bromination of n-pentanoic acid with liquid bromine at temperatures ranging from 20°C to 100°C, followed by ammonolysis under nitrogen protection. The bromination reaction utilizes a 1:1 to 2:1 molar ratio of bromine to n-pentanoic acid, with reaction times of 1 to 10 hours. The resulting α-bromo-n-pentanoic acid is then subjected to ammonolysis using concentrated ammonia water at temperatures between 40°C to 90°C for 0.5 to 12 hours [2].

The subsequent Boc protection step involves the reaction of the prepared norvaline with di-tert-butyl dicarbonate in the presence of a base. This reaction typically proceeds at room temperature to 25°C with reaction times ranging from 1 to 24 hours, depending on the specific conditions employed [3].

Starting Materials and Reagents

The primary starting materials for Boc-Nva-OH synthesis include norvaline, di-tert-butyl dicarbonate (Boc2O), and an appropriate base. Norvaline can be obtained commercially or synthesized from n-valeric acid through the bromination-ammonolysis sequence described above [2].

Base selection is critical for optimal reaction outcomes. Commonly employed bases include triethylamine, sodium hydroxide, and dicyclohexylamine. The choice of base affects both reaction rate and product purity. Triethylamine is frequently preferred for small-scale laboratory synthesis due to its ease of handling and removal, while sodium hydroxide is often used in industrial applications [3].

Solvent systems commonly employed include dioxane, tetrahydrofuran, acetonitrile, and dimethylformamide. The choice of solvent influences reaction kinetics and product isolation. Dioxane and tetrahydrofuran are particularly effective for the Boc protection reaction due to their ability to dissolve both the amino acid and the protecting reagent [3].

Reaction Conditions Optimization

Temperature optimization is crucial for efficient Boc protection reactions. The optimal temperature range for norvaline Boc protection is typically 20°C to 25°C, with higher temperatures potentially leading to side reactions and lower yields [3]. Temperature control during the reaction is essential to maintain consistency and prevent thermal degradation of the product.

pH control during the reaction is achieved through careful addition of base. The optimal pH range for Boc protection is typically 8.5 to 10.5, with pH monitoring throughout the reaction to ensure complete conversion. After reaction completion, the pH is typically adjusted to 6.5 to 7.5 for product isolation [3].

Reaction time optimization involves monitoring the progress of the reaction through analytical techniques such as thin-layer chromatography (TLC) or HPLC. Typical reaction times range from 1 to 24 hours, with complete conversion usually achieved within 4 to 8 hours under optimal conditions [3].

Molar ratios of reactants significantly impact reaction efficiency. The feeding molar ratio of norvaline to di-tert-butyl dicarbonate typically ranges from 1:3 to 1:6, with excess Boc2O ensuring complete protection of the amino group. The base is typically employed in 1.5 to 2.0 equivalents relative to the amino acid [3].

Protection Strategies for Norvaline

The tert-butoxycarbonyl (Boc) protection strategy for norvaline involves the formation of a carbamate linkage between the amino group and the protecting group. This protection is orthogonal to many other protecting groups commonly used in peptide synthesis, making it suitable for complex synthetic sequences [4].

The Boc protection mechanism involves nucleophilic attack of the norvaline amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide. This reaction is facilitated by the presence of a base, which deprotonates the amino group and increases its nucleophilicity [5].

Alternative protecting groups for norvaline include the fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions using piperidine. The choice between Boc and Fmoc protection depends on the intended synthetic application and the orthogonality requirements of the overall synthetic strategy [4].

The stability of the Boc protecting group under various conditions is well-documented. The group is stable under basic conditions and neutral pH but can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid. This selective cleavage makes Boc protection particularly useful in multi-step synthetic sequences [6].

Purification and Isolation Techniques

Purification of Boc-Nva-OH typically involves a combination of crystallization, chromatography, and precipitation techniques. The initial crude product is often subjected to crystallization from appropriate solvent systems to remove impurities and improve purity [3].

Crystallization optimization involves screening various solvent systems and temperature conditions to achieve optimal crystal formation. Common crystallization solvents include ethanol, methanol, and water-organic solvent mixtures. The crystallization process is typically conducted at reduced temperatures (10-15°C) to enhance crystal quality [3].

Chromatographic purification methods include both normal-phase and reverse-phase liquid chromatography. For Boc-Nva-OH, reverse-phase chromatography using C18 columns with acetonitrile-water gradient systems is commonly employed. The elution conditions are optimized to achieve baseline separation of the product from impurities [7].

Column chromatography using silica gel as the stationary phase is often employed for purification. The mobile phase typically consists of ethyl acetate-hexane mixtures with varying ratios to achieve optimal separation. The purification process is monitored using thin-layer chromatography to track the progress of separation [8].

Precipitation techniques involve the controlled addition of anti-solvents to induce crystallization of the product. For Boc-Nva-OH, common anti-solvents include petroleum ether and hexane. The precipitation process is typically conducted at reduced temperatures to enhance product purity [3].

Analytical Quality Control in Synthesis

Quality control in Boc-Nva-OH synthesis involves comprehensive analytical characterization using multiple techniques. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, is employed for structural confirmation and purity assessment [9].

High-performance liquid chromatography (HPLC) is the primary analytical technique for purity determination. The analysis typically employs reverse-phase C18 columns with acetonitrile-water gradient systems. The method provides quantitative assessment of product purity and identification of potential impurities [7].

Optical rotation measurements are crucial for confirming the stereochemical integrity of the product. The specific rotation of Boc-Nva-OH is typically measured at 25°C using sodium D-line illumination in methanol solution. The expected optical rotation range is -16.5° to -13.5° for the L-enantiomer [9].

Mass spectrometry, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is employed for molecular weight confirmation and structural characterization. The technique is particularly useful for detecting potential side products and degradation products [8].

Thin-layer chromatography (TLC) is routinely used for reaction monitoring and preliminary purity assessment. The analysis typically employs silica gel plates with ethyl acetate-hexane mobile phases. The visualization is achieved using ninhydrin staining or UV detection [9].

Melting point determination is performed using standard capillary methods to confirm product identity and purity. The melting point of Boc-Nva-OH typically ranges from 43°C to 47°C, with sharp melting indicating high purity [9].

Infrared (IR) spectroscopy is employed for functional group identification and structural confirmation. The analysis typically shows characteristic carbonyl stretching frequencies for both the carbamate and carboxylic acid functionalities [9].

Table 1: Physical Properties of Boc-Nva-OH

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H19NO4 | [10] |

| Molecular Weight | 217.26 g/mol | [10] |

| Melting Point | 43-47°C | [10] |

| Optical Rotation | -16.5° to -13.5° (c=2 in MeOH) | [9] |

| Boiling Point | 357.82°C (estimated) | [10] |

| Density | 1.1518 g/cm³ (estimated) | [10] |

| pKa | 4.02 ± 0.20 (predicted) | [10] |

| Storage Temperature | 2-8°C | [10] |

| Appearance | White to light yellow powder | [10] |

Table 2: Analytical Methods for Boc-Nva-OH Quality Control

| Method | Application | Typical Conditions | Purity Criteria | |

|---|---|---|---|---|

| HPLC | Purity determination | RP-C18, ACN-H2O gradient | ≥98% purity | [7] |

| NMR | Structural confirmation | 1H and 13C NMR in CDCl3 | Peak integration | [9] |

| TLC | Reaction monitoring | Silica gel, EtOAc-hexane | Single spot | [9] |

| Optical rotation | Stereochemical integrity | 25°C, sodium D-line, MeOH | -16.5° to -13.5° | [9] |

| Melting point | Identity confirmation | Capillary method | 43-47°C | [10] |

| IR spectroscopy | Functional group analysis | KBr pellet or ATR | Characteristic frequencies | [9] |